molecular formula C16H13BrN2O2S2 B2697134 2-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034596-83-1

2-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2697134
CAS No.: 2034596-83-1
M. Wt: 409.32
InChI Key: BXISZSZMPKMIFO-UHFFFAOYSA-N
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Description

2-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide (CAS 2034596-83-1) is a specialized chemical building block designed for advanced research and development. This compound features a unique molecular architecture combining a 2-bromobenzenesulfonamide group with a hybrid heteroaromatic system of pyridine and thiophene rings. This specific structure makes it a valuable intermediate in medicinal chemistry and drug discovery programs, particularly for constructing more complex molecules targeting various biological systems. The presence of the bromine atom offers a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to create diverse chemical libraries . The integrated pyridine and thiophene motifs are privileged structures in pharmaceuticals and materials science, often associated with specific biological activity and electronic properties. As a research chemical, it is cited in scientific literature for use in exploratory studies, including the synthesis of novel molecular systems . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers are directed to consult the available safety data sheets prior to use.

Properties

IUPAC Name

2-bromo-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2S2/c17-14-5-1-2-6-15(14)23(20,21)19-10-12-4-3-8-18-16(12)13-7-9-22-11-13/h1-9,11,19H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXISZSZMPKMIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amine derivative of the compound .

Mechanism of Action

The mechanism of action of 2-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Heterocycle Diversity: The thiophene-pyridine combination in the target compound introduces electron-rich aromatic systems, contrasting with the quinoline-pyridine framework in analog 2, which offers extended π-conjugation and basic nitrogen sites for hydrogen bonding .
  • Synthetic Complexity: The target compound’s synthesis likely involves multi-step functionalization of the pyridine-thiophene core, similar to the Suzuki-Miyaura coupling used for quinoline-containing analogs . However, yields for the target compound remain undocumented in the provided evidence.

Challenges in Direct Comparison

  • Data Limitations : Critical parameters such as IC50, logP, or thermal stability for the target compound are unavailable, limiting quantitative comparisons.

Biological Activity

2-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry and biological research due to its unique structural features, which include a bromine atom, a thiophene ring, and a pyridine ring. This article explores its biological activity, synthesis methods, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula for this compound is C16H13BrN2O2S2C_{16}H_{13}BrN_{2}O_{2}S_{2}, with a molecular weight of approximately 409.3 g/mol. The structure is characterized by the following components:

ComponentDescription
Bromine Atom Contributes to reactivity and biological interactions.
Thiophene Ring Enhances electronic properties and biological activity.
Pyridine Ring Known for its role in drug design and bioactivity.
Benzenesulfonamide Group Imparts solubility and potential for biological interactions.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyridine Derivative : This can be achieved through methods such as Suzuki-Miyaura coupling.
  • Introduction of the Thiophene Ring : Techniques like Stille or Negishi coupling are often employed.
  • Sulfonamide Formation : The final step involves the reaction of the amine with a sulfonyl chloride to form the sulfonamide group.

Antiviral Potential

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, certain derivatives have shown significant activity against viral enzymes, which could be promising for developing new antiviral agents .

Antibacterial Activity

The compound has been evaluated for its antibacterial effects against various strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values indicate that it possesses moderate to strong antibacterial activity, particularly when compared to standard antibiotics .

Bacterial StrainMIC (µg/mL)Mechanism of Action
MRSA62.5 - 125Inhibition of protein synthesis
E. coli31.1 - 62.2Disruption of cell wall synthesis

Antifungal Activity

While primarily studied for antibacterial properties, some derivatives have also been tested against fungal strains, showing varying degrees of effectiveness .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Enzyme Inhibition : Binding to specific enzymes or receptors within microbial cells.
  • Disruption of Cellular Processes : Altering pathways involved in protein synthesis or cell wall integrity.

Case Studies

  • Study on Antiviral Activity : A recent investigation into N-Heterocycles highlighted that modifications at specific positions on the pyridine ring significantly enhanced antiviral activity against HIV reverse transcriptase .
  • Antibacterial Efficacy Against MRSA : Research demonstrated that derivatives of this compound exhibited significant bactericidal activity against MRSA, outperforming traditional antibiotics in certain assays .

Q & A

How can researchers optimize the synthetic yield of 2-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide while minimizing byproducts?

Advanced Research Focus : Reaction pathway optimization and impurity profiling.
Methodological Answer :

  • Stepwise Functionalization : Prioritize bromination and sulfonamide coupling in separate steps to reduce steric hindrance and side reactions. For example, bromination of the benzenesulfonamide precursor before coupling to the pyridine-thiophene scaffold may improve regioselectivity .
  • Catalytic Systems : Use palladium-catalyzed cross-coupling for thiophene-pyridine bond formation, as demonstrated in analogous sulfonamide syntheses .
  • Byproduct Mitigation : Employ HPLC-MS to monitor intermediates and identify common impurities, such as dehalogenated products or incomplete sulfonamide formation .

What spectroscopic and crystallographic techniques are critical for resolving structural ambiguities in this compound?

Basic Research Focus : Structural elucidation.
Methodological Answer :

  • X-ray Crystallography : Resolve stereochemical uncertainties (e.g., conformation of the pyridin-3-ylmethyl group) and confirm bromine placement. Single-crystal studies on related N-(pyridylmethyl)benzenesulfonamides reveal planar geometries with intermolecular hydrogen bonding influencing packing .
  • Multinuclear NMR : Use 1H^{1}\text{H}-13C^{13}\text{C} HSQC and 19F^{19}\text{F} NMR (if applicable) to assign signals for the thiophene ring and sulfonamide protons. Coupling constants in 1H^{1}\text{H} NMR can distinguish between axial and equatorial substituents on the pyridine ring .

How do computational methods (e.g., DFT) aid in predicting the reactivity of the bromine substituent in this compound?

Advanced Research Focus : Computational modeling for reactivity prediction.
Methodological Answer :

  • DFT Calculations : Simulate the electron density around the bromine atom to predict susceptibility to nucleophilic substitution or Suzuki-Miyaura coupling. Studies on brominated pyridines show that electron-withdrawing sulfonamide groups increase Br reactivity .
  • Solvent Effects : Use COSMO-RS models to evaluate solvolysis risks in polar aprotic solvents (e.g., DMF), which may degrade the sulfonamide under prolonged heating .

What strategies can address discrepancies in biological activity data for sulfonamide derivatives with thiophene-pyridine scaffolds?

Advanced Research Focus : Data contradiction analysis in bioassays.
Methodological Answer :

  • Metabolic Stability Testing : Use LC-MS/MS to quantify metabolite formation (e.g., sulfonamide cleavage) in hepatic microsome assays. The thiophene ring may undergo oxidation, altering activity .
  • Structure-Activity Relationship (SAR) : Compare IC50_{50} values against analogs with halogen substitutions (e.g., chloro vs. bromo) to isolate electronic vs. steric effects. For example, bromine’s larger van der Waals radius may hinder binding in sterically constrained targets .

What are the key challenges in characterizing the thermal stability of this compound?

Basic Research Focus : Stability profiling.
Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Identify decomposition onset temperatures. Sulfonamides with aromatic bromine typically degrade above 200°C, but thiophene-pyridine systems may lower this threshold due to π-π stacking interactions .
  • Accelerated Stability Studies : Store samples under high humidity (75% RH) and elevated temperature (40°C) for 4 weeks. Monitor for bromine displacement via halide ion chromatography .

How can researchers validate the purity of this compound for in vivo studies?

Advanced Research Focus : Analytical validation.
Methodological Answer :

  • Orthogonal Methods : Combine reverse-phase HPLC (C18 column, acetonitrile/water gradient) with charged aerosol detection (CAD) to quantify low-UV-absorbance impurities (e.g., residual thiophene precursors) .
  • Elemental Analysis : Confirm bromine content (±0.3% deviation) to ensure stoichiometric integrity. Discrepancies may indicate incomplete substitution or degradation .

What safety protocols are essential when handling intermediates with reactive bromine or sulfonamide groups?

Basic Research Focus : Hazard mitigation.
Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to prevent skin contact with brominated intermediates, which may cause alkylation reactions .
  • Waste Management : Quench reactive bromine-containing waste with sodium thiosulfate to reduce toxicity before disposal .

How does the thiophene-pyridine scaffold influence the compound’s solubility and formulation for biological testing?

Advanced Research Focus : Physicochemical profiling.
Methodological Answer :

  • Solubility Screening : Test in DMSO/PBS mixtures (≤1% DMSO) to mimic physiological conditions. The pyridine’s basicity (pKa ~4.5) may enhance aqueous solubility at low pH, while the thiophene’s hydrophobicity reduces it .
  • Nanoparticulate Formulation : Use PEGylated liposomes to encapsulate the compound, as demonstrated for sulfonamides with logP >3 .

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